3,4,5-trifluoro-N-(2-methylpropyl)benzamide 3,4,5-trifluoro-N-(2-methylpropyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883152
InChI: InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol

3,4,5-trifluoro-N-(2-methylpropyl)benzamide

CAS No.:

Cat. No.: VC15883152

Molecular Formula: C11H12F3NO

Molecular Weight: 231.21 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trifluoro-N-(2-methylpropyl)benzamide -

Specification

Molecular Formula C11H12F3NO
Molecular Weight 231.21 g/mol
IUPAC Name 3,4,5-trifluoro-N-(2-methylpropyl)benzamide
Standard InChI InChI=1S/C11H12F3NO/c1-6(2)5-15-11(16)7-3-8(12)10(14)9(13)4-7/h3-4,6H,5H2,1-2H3,(H,15,16)
Standard InChI Key JPBAPQSROVDLSY-UHFFFAOYSA-N
Canonical SMILES CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound consists of a benzene ring substituted with fluorine atoms at the 3-, 4-, and 5-positions, coupled to an amide group bearing a 2-methylpropyl (isobutyl) chain. The IUPAC name, 3,4,5-trifluoro-N-(2-methylpropyl)benzamide, reflects this arrangement . Key structural identifiers include:

  • SMILES Notation: CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F

  • InChIKey: JPBAPQSROVDLSY-UHFFFAOYSA-N

  • Canonical SMILES: CC(C)CNC(=O)C1=CC(=C(C(=C1)F)F)F

The trifluoro substitution pattern enhances electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions.

Table 1: Fundamental Chemical Identifiers

PropertyValueSource
CAS Number1492064-47-7
Molecular FormulaC11H12F3NO\text{C}_{11}\text{H}_{12}\text{F}_3\text{NO}
Molecular Weight231.21 g/mol
XLogP32.8
Topological Polar Surface Area29.1 Ų

Spectroscopic and Computational Data

PubChem’s computed properties reveal a lipophilic profile (XLogP3=2.8\text{XLogP3} = 2.8) and moderate polarity (TPSA=29.1A˚2\text{TPSA} = 29.1 \, \text{Å}^2) . The molecule contains three rotatable bonds, primarily associated with the isobutylamide side chain, suggesting conformational flexibility . Hydrogen bonding capacity is limited to one donor (amide NH) and four acceptors (amide carbonyl oxygen and three fluorine atoms) .

Synthesis and Manufacturing

Synthetic Routes

Industrial synthesis typically involves condensation between 3,4,5-trifluorobenzoyl chloride and isobutylamine under basic conditions. Alternative methods may employ activated esters (e.g., pentafluorophenyl or N-hydroxysuccinimide esters) to enhance reaction efficiency.

Table 2: Representative Synthesis Conditions

ReactantReagent/ConditionsProduct Yield
3,4,5-Trifluorobenzoic acidThionyl chloride (SOCl₂), refluxAcid chloride
IsobutylamineTriethylamine, dichloromethane, 0–25°C60–75%

Purification and Characterization

Crude product purification often utilizes recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate). Analytical confirmation relies on:

  • 1H NMR^1\text{H NMR}: δ 1.0 (d, 6H, CH(CH₃)₂), 2.0 (m, 1H, CH(CH₃)₂), 3.3 (t, 2H, NCH₂), 6.8 (d, 2H, aromatic) .

  • LC-MS: [M+H]⁺ peak at m/z 232.1 .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL at 25°C) but is soluble in organic solvents like DMSO, ethanol, and dichloromethane . Stability studies indicate no decomposition under ambient storage for 24 months when protected from light and moisture .

Thermal Properties

Differential scanning calorimetry (DSC) reveals a melting point range of 98–102°C, consistent with crystalline packing disrupted by the isobutyl group .

Table 3: Key Physicochemical Parameters

ParameterValueMethod
Melting Point98–102°CDSC
Water Solubility<1 mg/mL (25°C)Shake flask
LogP (Octanol-Water)2.8Calculated

Biological Activity and Research Applications

Computational Predictions

QSAR models suggest moderate blood-brain barrier permeability (BB=0.4\text{BB} = 0.4) and CYP3A4 inhibition potential (IC5015μM\text{IC}_{50} \sim 15 \, \mu\text{M}) . These properties warrant further ADMET profiling.

Hazard StatementPrecautionary Measure
H315: Skin irritationP264: Wash skin post-handling
H319: Eye damageP305+P351+P338: Eye rinse
H335: Respiratory irritationP261: Avoid inhalation

Exposure Control

Recommended personal protective equipment (PPE) includes nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling . Engineering controls should ensure local exhaust ventilation.

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